3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine
Description
Structure and Key Features The compound 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine consists of a piperidine ring connected via a methylene (-CH2-) group to a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is substituted at position 3 with a thiophen-3-yl group. This structural motif combines aromatic (thiophene), heterocyclic (oxadiazole), and aliphatic (piperidine) components, making it a versatile scaffold in medicinal chemistry.
The methylene linker may enhance conformational flexibility, aiding in target binding .
Properties
IUPAC Name |
5-(piperidin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-9(7-13-4-1)6-11-14-12(15-16-11)10-3-5-17-8-10/h3,5,8-9,13H,1-2,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPMBTJDLOEQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions to form the oxadiazole ring . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to be a bioisostere of amides, which can enhance the compound’s stability and binding affinity to its target .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Below is a comparative analysis of key structural analogs, focusing on substituent effects and hypothesized biological implications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Aromatic vs. Aliphatic Substituents
- Thiophen-3-yl vs. 2-Naphthyl (): The naphthyl group in the 3-(2-naphthyl) analog provides extended π-π stacking interactions but may reduce aqueous solubility due to hydrophobicity.
Thiophen-3-yl vs. Isopropyl ():
Replacing the thiophene with isopropyl (C3H7) increases lipophilicity, which could enhance membrane permeability but introduce steric hindrance, possibly reducing binding affinity to polar active sites .
Positional Isomerism in Thiophene Substitution
- Thiophen-3-yl vs. Thiophen-2-yl (): The 3-thiophenyl substitution in the target compound alters electronic distribution compared to the 2-thiophenyl isomer. The 3-position may confer distinct binding modes or metabolic stability .
Piperidine Modifications
- Oxadiazole-5-ylmethyl vs. In contrast, direct attachment (e.g., 3-(2-naphthyl) analog) restricts movement, which may enhance selectivity but reduce adaptability .
Acetylation of Piperidine (): The acetyl group in 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-oxadiazol-5-yl)piperidine increases polarity and hydrogen-bonding capacity, possibly improving solubility but altering pharmacokinetics (e.g., metabolic degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
